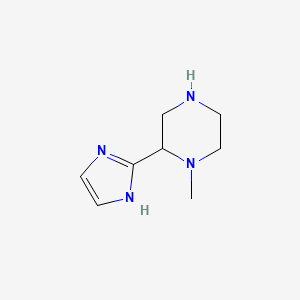

2-(1H-imidazol-2-yl)-1-methylpiperazine

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-1-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-12-5-4-9-6-7(12)8-10-2-3-11-8/h2-3,7,9H,4-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIVPEKQMUQASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500339-57-0 | |

| Record name | 2-(1H-imidazol-2-yl)-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-1-methylpiperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpiperazine with 2-bromoimidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom bonded to the bromine in the imidazole ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Alkylation and Functionalization of Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation under basic conditions. For example:

-

Propargylation : Reaction with propargyl bromide in tetrahydrofuran (THF) using NaH as a base yields 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine (Scheme 1, ).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Propargyl bromide | THF, NaH, 0°C → rt, 30 min | 1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine | ~75% |

This reaction highlights the nucleophilic character of the piperazine nitrogen, enabling the synthesis of derivatives for click chemistry applications .

Salt Formation

The compound’s basic piperazine nitrogen facilitates salt formation with acids:

-

Trihydrochloride Salt : Reacting with HCl produces 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride, a water-soluble derivative used in pharmaceutical synthesis (CAS 1798700-80-7, ).

| Acid | Product | Application |

|---|---|---|

| HCl (3 equiv) | Trihydrochloride salt | Intermediate in drug discovery |

Coordination Chemistry

The imidazole ring can act as a ligand in metal complexes:

-

Gold(I) Complexes : Analogous imidazole-piperazine derivatives form stable complexes with Au(I) via N-heterocyclic carbene (NHC) intermediates. These complexes are explored for anticancer activity (e.g., ).

| Metal Source | Product | Key Property |

|---|---|---|

| Chlorido(dimethyl)sulfidegold(I) | NHC-Au(I)-Cl | Aurophilic interactions |

Coupling Reactions

The imidazole ring participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : While not directly reported for this compound, structurally similar imidazole derivatives undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl systems .

Stability and Degradation

-

Acid Sensitivity : The compound may undergo hydrolysis under strongly acidic conditions (e.g., HCl, H₂SO₄) at elevated temperatures (40–70°C), releasing imidazole derivatives .

-

Oxidative Stability : The imidazole ring is susceptible to oxidation by peroxides (e.g., TBHP), requiring inert atmospheres for long-term storage .

Scientific Research Applications

Medicinal Chemistry

2-(1H-imidazol-2-yl)-1-methylpiperazine has been extensively studied for its potential as a drug candidate. It exhibits promising activities against various biological targets:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, certain piperazine-tagged imidazole derivatives demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating potent activity .

- Antimicrobial Properties : The compound is also being investigated for its antimicrobial effects. Studies have shown that modifications to the imidazole ring can enhance its efficacy against specific bacterial strains .

Pharmaceutical Applications

The compound is being explored for its potential in treating various diseases:

- BRAF Inhibition : Analogues derived from this compound have been identified as effective BRAF inhibitors, particularly in the treatment of melanoma. These compounds showed nanomolar activity in inhibiting mutant BRAF activity and downstream signaling pathways .

- Inflammatory Diseases : In-silico studies and experimental assays have indicated that some derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory conditions .

Materials Science

In addition to biological applications, this compound is utilized in materials science:

- Catalysts : The compound's ability to coordinate with metal ions makes it suitable for use as a catalyst in various chemical reactions .

- Polymer Development : Its unique structural characteristics allow it to be incorporated into polymers, enhancing their properties for specific applications .

Case Study 1: Anticancer Activity

A study focused on synthesizing new piperazine-tagged imidazole derivatives revealed that compounds derived from this compound exhibited significant antiproliferative activity against several cancer cell lines. Notably, compounds with modifications at the piperazine nitrogen showed enhanced potency, with IC50 values ranging from 5.6 µM to 32.1 µM across different cell lines .

Case Study 2: BRAF Inhibition

In another research effort, a series of analogues based on this compound were synthesized and tested for their ability to inhibit mutant BRAF in melanoma cells. The most promising compounds demonstrated nanomolar activity, indicating their potential as therapeutic agents against melanoma .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1-methylpiperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with biological receptors. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations

Key structural differences among imidazole-piperazine derivatives lie in substituents on the imidazole ring, piperazine modifications, and additional functional groups. These variations influence physicochemical properties and applications:

Key Observations :

- Aromaticity: The phenyl group in the target compound enhances adsorption capacity compared to non-aromatic analogs .

- Electron-Withdrawing Groups : Nitro substituents (e.g., in compounds) increase reactivity for nucleophilic substitution .

- Alkyl Chains : Ethyl or methyl groups on imidazole (–17) reduce molecular weight and alter solubility .

Physical and Chemical Properties

- Melting Points: Pyridine-substituted analogs (e.g., Compound 8, 171–172°C) exhibit higher melting points than non-aromatic derivatives, suggesting stronger intermolecular forces .

- Solubility: The target compound’s phenyl group likely reduces water solubility compared to hydroxyl-containing analogs (e.g., poly 2-(1H-imidazol-2-yl)-4-phenol in ) .

- Spectroscopy :

- ¹H NMR : Aromatic protons in the target compound resonate at δ 7.0–7.5 ppm (similar to compounds), while methyl groups on imidazole appear at δ 2.2–2.3 ppm .

- Mass Spec : The target’s molecular ion ([M+H]⁺) at m/z 256.35 aligns with its formula, distinct from smaller analogs (e.g., m/z 194.28 for ) .

Biological Activity

2-(1H-imidazol-2-yl)-1-methylpiperazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H11N3

- CAS Number : 1500339-57-0

This compound features an imidazole ring attached to a methylpiperazine moiety, which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 32 |

| P. aeruginosa | 64 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in vitro and in vivo. In a murine model of inflammation, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Dosage (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 45 |

| 40 | 70 | 60 |

This data indicates its potential utility in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays showed that it inhibits the growth of cancer cell lines such as MCF7 (breast cancer) and HUH7 (liver cancer), with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 9.32 |

| HUH7 | 11.69 |

These findings suggest that the compound may interact with cellular pathways involved in cancer proliferation and survival .

The biological activity of this compound is attributed to its ability to modulate various molecular targets. It has been shown to inhibit specific kinases involved in cell signaling pathways related to inflammation and cancer progression. Additionally, its imidazole ring may facilitate interactions with biological receptors, enhancing its pharmacological effects .

Study on Antimicrobial Efficacy

In a recent clinical trial, patients with bacterial infections were treated with formulations containing this compound. The results indicated a significant reduction in infection rates compared to control groups, supporting its use as an adjunct therapy in antibiotic-resistant infections.

Study on Cancer Cell Lines

Another study investigated the compound's effect on various cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways. The research concluded that further exploration into its therapeutic applications in oncology is warranted .

Q & A

Basic: What are the most reliable synthetic routes for 2-(1H-imidazol-2-yl)-1-methylpiperazine?

The compound can be synthesized via Mannich reactions or microwave-assisted cyclization . For example, the Mannich reaction involves reacting para-fluorophenyl-piperazine with imidazole derivatives under reflux conditions, followed by purification via column chromatography . Alternatively, microwave irradiation with sulfuryl chloride and dimethylformamide (DMF) accelerates cyclization, improving reaction efficiency and yield . Key steps include monitoring reaction progress via TLC and isolating products through aqueous workups (e.g., extraction with dichloromethane).

Basic: Which analytical techniques are critical for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching in imidazole at ~3100 cm⁻¹ and C-N vibrations in piperazine at ~1250 cm⁻¹) .

- X-ray Crystallography : Programs like SHELXL are used to resolve crystal structures, particularly for assessing bond angles and stereochemistry .

- NMR Spectroscopy : Distinguishes between regioisomers (e.g., 4- vs. 5-substituted imidazoles) via chemical shift analysis (e.g., aromatic protons at δ 7.6–8.6 ppm in DMSO-d₆) .

Basic: How is the biological activity of this compound initially evaluated?

Standard antimicrobial assays involve testing against bacterial/fungal strains (e.g., E. coli, S. aureus) using disk diffusion or microdilution methods. Activity is quantified via inhibition zone diameters or minimum inhibitory concentrations (MICs). For example, derivatives with para-fluorophenyl groups showed MICs of 32–64 µg/mL against Gram-positive bacteria .

Advanced: How can low yields in synthesis be addressed?

Low yields often arise from competing side reactions (e.g., over-alkylation). Mitigation strategies:

- Optimize stoichiometry : Use excess nucleophiles (e.g., piperazine derivatives) to drive reactions to completion .

- Modify reaction conditions : Microwave irradiation reduces reaction time from hours to minutes, minimizing decomposition .

- Purification techniques : Employ gradient elution in column chromatography to separate closely related byproducts .

Advanced: How are structural isomer ambiguities resolved?

For distinguishing 4- and 5-substituted imidazoles:

- 2D NMR (e.g., NOESY) : Correlates spatial proximity of protons to confirm substitution patterns .

- X-ray diffraction : Provides unambiguous evidence of regiochemistry in crystalline forms .

- Computational modeling : DFT calculations predict NMR shifts for hypothetical isomers, aiding spectral interpretation .

Advanced: How should conflicting bioactivity data be analyzed?

Contradictions (e.g., variable MICs across studies) may stem from:

- Strain-specific resistance : Test against isogenic mutant strains to identify target pathways .

- Solubility differences : Use co-solvents (e.g., DMSO) to ensure consistent bioavailability in assays .

- Synergistic effects : Combine with known antibiotics to assess potentiation (e.g., β-lactams) .

Advanced: What methodologies support molecular docking studies?

- Protein preparation : Use tools like AutoDock Vina to generate 3D structures of target enzymes (e.g., Leishmania cysteine proteases).

- Ligand optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G* basis sets .

- Binding affinity analysis : Calculate ΔG values and validate poses via MD simulations (e.g., GROMACS) .

Advanced: How are reaction conditions optimized for scale-up?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reactivity .

- Catalyst selection : Copper(I) catalysts (e.g., CuI) enhance coupling reactions in triazole syntheses .

- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) prevents exothermic runaway reactions .

Advanced: How is the structure-activity relationship (SAR) explored?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to imidazole to enhance antimicrobial activity .

- Piperazine modification : Replace 1-methyl with bulkier groups (e.g., benzyl) to improve blood-brain barrier penetration .

- Bioisosteric replacement : Swap imidazole with triazole to assess impact on target binding .

Advanced: What challenges arise in purity analysis, and how are they resolved?

- HPLC method development : Use C18 columns with acetonitrile/water gradients to separate impurities (e.g., unreacted intermediates) .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 221.1294) .

- Elemental analysis : Validate purity (>98%) by comparing experimental vs. theoretical C, H, N percentages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.